4-Phenylbutyl 4-methylbenzenesulfonate

Description

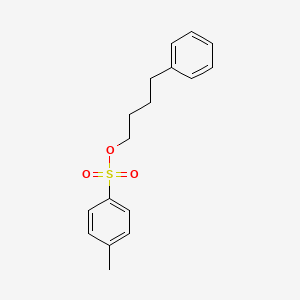

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-15-10-12-17(13-11-15)21(18,19)20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFNOYVZDSVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 4 Phenylbutyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions (SN1 and SN2)

4-Phenylbutyl 4-methylbenzenesulfonate (B104242), being a primary alkyl tosylate, is a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the tosylate leaving group departs. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

However, the presence of the phenyl group at the δ-position introduces the possibility of a unimolecular nucleophilic substitution (SN1) pathway, which is typically disfavored for primary substrates due to the instability of the corresponding primary carbocation. In this specific case, the SN1 mechanism is facilitated by neighboring group participation (NGP) of the phenyl ring. The π-electrons of the aromatic ring can act as an internal nucleophile, assisting in the departure of the tosylate group and forming a stabilized spirocyclic intermediate known as a phenonium ion. This anchimeric assistance significantly lowers the activation energy for the formation of a carbocationic intermediate, allowing an SN1-like pathway to compete with the SN2 mechanism, particularly under solvolytic or weakly nucleophilic conditions.

The stereochemical outcome of nucleophilic substitution reactions of 4-phenylbutyl 4-methylbenzenesulfonate is dictated by the operative mechanism.

In a pure SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a predictable inversion of stereochemistry at the reaction center. While the primary carbon of 4-phenylbutyl 4-methylbenzenesulfonate is not a stereocenter itself, if a chiral, non-racemic analogue were used (for instance, with isotopic labeling or a substituent on the butyl chain), the SN2 reaction would proceed with complete inversion of configuration.

Therefore, the stereochemical control in substitution reactions of this substrate is highly dependent on the reaction conditions that favor one pathway over the other. Strong nucleophiles tend to favor the SN2 pathway leading to inversion, while conditions that promote carbocation formation (e.g., solvolysis in non-nucleophilic, ionizing solvents) favor the NGP-assisted SN1 pathway, resulting in retention.

The outcome of the reaction of 4-phenylbutyl 4-methylbenzenesulfonate is highly dependent on the nature of the nucleophile. Strong, non-basic nucleophiles generally favor the SN2 pathway, leading to the substitution product in good yield. In contrast, strong, sterically hindered bases tend to promote elimination reactions (E2). Weak nucleophiles, particularly under solvolytic conditions, can lead to a mixture of products arising from both SN1 (via NGP) and E1 pathways, including the product of intramolecular cyclization.

The azide ion (N₃⁻), being a strong and non-bulky nucleophile, is highly effective in SN2 displacements of tosylates, leading to the formation of alkyl azides. researchgate.netmasterorganicchemistry.com Similarly, cyanide (CN⁻) and thiolate (RS⁻) anions are potent nucleophiles that are expected to react via an SN2 mechanism to yield the corresponding nitrile and thioether, respectively.

| Nucleophile | Expected Major Product | Predominant Mechanism | Competing Reactions |

|---|---|---|---|

| Azide (N₃⁻) | 4-Phenylbutyl azide | SN2 | Minimal |

| Cyanide (CN⁻) | 5-Phenylpentanenitrile | SN2 | Minimal |

| Thiophenoxide (PhS⁻) | 4-Phenylbutyl phenyl sulfide | SN2 | Minimal |

| Hydroxide (B78521) (OH⁻) | 4-Phenylbutan-1-ol | SN2 | E2 Elimination |

| tert-Butoxide (t-BuO⁻) | 4-Phenyl-1-butene | E2 | SN2 (minor) |

| Acetic Acid (CH₃COOH) | 4-Phenylbutyl acetate / Tetralin | SN1 (NGP) | E1 Elimination |

Elimination Reactions Leading to Olefinic Systems

Elimination reactions of 4-phenylbutyl 4-methylbenzenesulfonate, typically proceeding via the E2 mechanism, result in the formation of 4-phenyl-1-butene. The E2 pathway is a concerted, one-step process where a base abstracts a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, leading to the formation of a π-bond. This mechanism is favored by the use of strong, sterically hindered bases, which are more likely to act as bases than as nucleophiles.

A particularly efficient method for the elimination of tosylates to form terminal olefins involves treatment with sodium iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This one-pot procedure is applicable to primary alkyl tosylates like 4-phenylbutyl 4-methylbenzenesulfonate. The reaction first proceeds via an SN2 reaction where iodide displaces the tosylate to form the corresponding iodoalkane. The iodide is a good leaving group, and the subsequent E2 elimination is readily promoted by the non-nucleophilic, strong base DBU to yield the terminal alkene, 4-phenyl-1-butene. researchgate.net This method is often high-yielding and avoids the harsh conditions sometimes required for other elimination procedures. researchgate.net

For a primary substrate such as 4-phenylbutyl 4-methylbenzenesulfonate, the bimolecular E2 elimination is the predominant pathway over the unimolecular E1 mechanism. The E1 pathway requires the formation of a primary carbocation, which is energetically unfavorable and therefore unlikely to form unless facilitated by neighboring group participation under solvolytic conditions.

The E2 mechanism has a strict stereochemical requirement for a periplanar arrangement of the β-hydrogen and the leaving group, with a preference for an anti-periplanar conformation. In the case of the flexible acyclic 4-phenylbutyl chain, rotation around the Cα-Cβ bond can easily achieve this anti-periplanar geometry, allowing for efficient elimination. The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. Strong, bulky bases such as potassium tert-butoxide (t-BuOK) are particularly effective at promoting E2 elimination over the competing SN2 substitution due to steric hindrance, which impedes nucleophilic attack at the α-carbon but not proton abstraction at the less hindered β-carbon.

Intramolecular Rearrangements and Cyclizations

The most significant intramolecular process for 4-phenylbutyl 4-methylbenzenesulfonate is its cyclization to form 1,2,3,4-tetrahydronaphthalene (tetralin). This reaction proceeds through an intramolecular Friedel-Crafts alkylation mechanism. masterorganicchemistry.comwikipedia.org Under conditions that favor the formation of a carbocationic intermediate, such as solvolysis in a non-nucleophilic solvent or treatment with a Lewis acid, the tosylate group departs to form the 4-phenylbutyl cation.

This primary carbocation is immediately stabilized by neighboring group participation of the terminal phenyl ring, forming the phenonium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the electrophilic benzylic carbon of the intermediate in an electrophilic aromatic substitution reaction. This cyclization is highly favored due to the formation of a stable six-membered ring. masterorganicchemistry.com The final step is the loss of a proton from the aromatic ring to restore aromaticity, yielding tetralin. This intramolecular pathway is often a significant side reaction and can become the main reaction pathway under appropriate conditions, especially in the absence of strong external nucleophiles.

Carbocationic Rearrangements Initiated by Tosylate Departure

The departure of the tosylate group from 4-phenylbutyl 4-methylbenzenesulfonate is a critical step that initiates the formation of a primary carbocation. However, primary carbocations are inherently unstable and readily undergo rearrangements to form more stable carbocations. lumenlearning.com This process, known as a carbocation rearrangement, is a fundamental concept in organic chemistry and plays a significant role in the reactivity of this compound. libretexts.org

The initial carbocation formed upon the departure of the tosylate leaving group is the 4-phenylbutyl cation. This primary carbocation can then undergo a series of rearrangements, primarily through hydride and alkyl shifts, to achieve greater stability. lumenlearning.comlibretexts.org The most common of these is the 1,2-hydride shift, where a hydrogen atom from an adjacent carbon atom migrates with its pair of electrons to the positively charged carbon. khanacademy.org

In the case of the 4-phenylbutyl cation, a 1,2-hydride shift would lead to a secondary carbocation. This process can continue, with subsequent hydride shifts potentially leading to even more stable carbocations, such as a tertiary carbocation if the molecular structure allows. masterorganicchemistry.com The driving force for these rearrangements is the increased stability associated with secondary and tertiary carbocations compared to primary ones. lumenlearning.com

It is also possible for the phenyl group to participate in the rearrangement process, leading to the formation of a phenonium ion intermediate. This occurs through a process called neighboring group participation, where the phenyl group acts as an internal nucleophile, attacking the carbocation center and forming a bridged intermediate. This participation can significantly influence the stereochemistry and product distribution of the reaction.

The solvolysis of tosylates, where the solvent acts as the nucleophile, is a classic example of a reaction where carbocationic rearrangements are prominently observed. libretexts.orgyoutube.com The nature of the solvent, particularly its polarity and nucleophilicity, can influence the rate of tosylate departure and the subsequent fate of the carbocation intermediate. libretexts.org Polar protic solvents, for instance, are effective at stabilizing the forming carbocation and the departing tosylate anion, thus facilitating the initial ionization step. libretexts.org

The study of such rearrangements provides valuable insights into reaction mechanisms and allows for the prediction of product formation in reactions involving 4-phenylbutyl 4-methylbenzenesulfonate and related compounds. uregina.ca

Table 1: Types of Carbocation Rearrangements

| Type of Shift | Description | Resulting Carbocation Stability |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation center. | Generally increases stability (e.g., primary to secondary). |

| 1,2-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation center. | Can lead to a more substituted and stable carbocation. |

| Phenyl Shift | Migration of a phenyl group, often involving the formation of a bridged phenonium ion intermediate. | Can lead to significant stabilization and unique reaction products. |

Catalytic Transformations Involving 4-Phenylbutyl 4-methylbenzenesulfonate

The presence of the tosylate group makes 4-phenylbutyl 4-methylbenzenesulfonate an excellent substrate for a variety of catalytic transformations. The tosylate is a good leaving group, a fact that is exploited in numerous synthetic methodologies. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and substrates like 4-phenylbutyl 4-methylbenzenesulfonate are valuable partners in these reactions.

Nickel catalysts have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. In the context of 4-phenylbutyl 4-methylbenzenesulfonate, nickel catalysts can be employed in reductive coupling reactions. These reactions typically involve the use of a stoichiometric reductant, such as zinc or manganese, to generate a low-valent nickel species that can oxidatively add to the carbon-oxygen bond of the tosylate. The resulting organonickel intermediate can then undergo further reactions, such as coupling with another organic electrophile.

Nickel-catalyzed arylations are another important class of reactions where 4-phenylbutyl 4-methylbenzenesulfonate can be utilized. In these transformations, a nickel catalyst facilitates the coupling of the butyl portion of the molecule with an aryl nucleophile, such as an organozinc or organomagnesium reagent. This provides a direct method for the synthesis of substituted aromatic compounds.

In recent years, photoredox catalysis has gained significant traction as a mild and efficient method for promoting a wide range of chemical transformations. This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer processes to activate substrates.

4-Phenylbutyl 4-methylbenzenesulfonate can be a suitable substrate in photoredox-catalyzed reactions. For instance, a photocatalyst, upon excitation, can reduce the tosylate, leading to the formation of a carbon-centered radical. This radical can then participate in various bond-forming reactions, such as conjugate additions or couplings with other radical species. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive alternative to traditional methods.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While palladium catalysts are more commonly associated with the activation of carbon-halogen bonds, their use with tosylates is also well-established. Reactions such as the Suzuki, Heck, and Sonogashira couplings can potentially be adapted to use 4-phenylbutyl 4-methylbenzenesulfonate as the electrophilic partner.

In a typical palladium-catalyzed cross-coupling reaction, a low-valent palladium(0) species undergoes oxidative addition into the C-OTs bond. The resulting organopalladium(II) intermediate then undergoes transmetalation with an organometallic nucleophile (in the case of Suzuki or similar couplings) or migratory insertion with an alkene or alkyne (in the case of Heck and Sonogashira couplings). Reductive elimination from the resulting organopalladium intermediate then furnishes the desired product and regenerates the active palladium(0) catalyst.

Lewis Acid Catalysis and Activation Strategies

Lewis acids can play a crucial role in activating the tosylate group of 4-phenylbutyl 4-methylbenzenesulfonate towards nucleophilic attack. By coordinating to one of the oxygen atoms of the sulfonate group, a Lewis acid can increase the electrophilicity of the carbon atom attached to the oxygen, making it more susceptible to attack by a nucleophile.

This strategy can be employed in a variety of transformations, including Friedel-Crafts type alkylations, where an aromatic ring acts as the nucleophile. The choice of Lewis acid is critical and can influence the outcome of the reaction. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄).

The activation of 4-phenylbutyl 4-methylbenzenesulfonate with a Lewis acid can also facilitate intramolecular reactions. For example, in the presence of a suitable Lewis acid, the phenyl group can act as an internal nucleophile, leading to the formation of cyclic products such as tetralin derivatives. This intramolecular cyclization is a powerful strategy for the synthesis of polycyclic aromatic systems.

Table 2: Catalytic Transformations of 4-Phenylbutyl 4-methylbenzenesulfonate

| Catalytic System | Reaction Type | Key Features |

| Nickel-based | Reductive Coupling, Arylation | Utilizes a reductant to generate a low-valent nickel catalyst; effective for C-C bond formation. |

| Photoredox | Radical-mediated reactions | Employs visible light and a photocatalyst; proceeds under mild conditions with high functional group tolerance. |

| Palladium-based | Cross-Coupling (e.g., Suzuki, Heck) | Versatile for a wide range of C-C and C-heteroatom bond formations. |

| Lewis Acids | Friedel-Crafts Alkylation, Cyclization | Activates the tosylate group towards nucleophilic attack; can promote intra- and intermolecular reactions. |

Advanced Concepts in the Reactivity of 4 Phenylbutyl 4 Methylbenzenesulfonate

Neighboring Group Participation (NGP) and Anchimeric Assistance

A key feature of the reactivity of 4-phenylbutyl tosylate is the participation of the aromatic ring's π-electrons in the displacement of the tosylate leaving group. wikipedia.orglibretexts.org This participation leads to the formation of a bridged, carbocationic intermediate known as a phenonium ion. libretexts.orgscribd.commsudenver.edu The phenyl group at the δ-position attacks the carbon bearing the tosylate group, displacing it and forming a spirocyclic intermediate. This process delocalizes the developing positive charge onto the aromatic ring, stabilizing the intermediate and the transition state leading to it. wikipedia.orgmsudenver.edu

The mechanism proceeds as the π-system of the benzene (B151609) ring acts as an internal nucleophile, leading to the formation of the phenonium ion. libretexts.org This bridged ion is then attacked by a solvent molecule (e.g., acetic acid in acetolysis). The nucleophilic attack can occur at two positions, which, in a symmetrical system, would lead to a racemic mixture if the starting material were chiral. spcmc.ac.in Evidence for the formation of phenonium ions is derived from both kinetic data (rate acceleration) and stereochemical outcomes (retention of configuration). scribd.comspcmc.ac.in

Table 1: Comparison of Solvolysis Rates Illustrating Anchimeric Assistance

| Compound | Solvent | Relative Rate | Participating Group |

|---|---|---|---|

| n-Butyl Tosylate | Acetic Acid | 1 | None |

| 4-Phenylbutyl Tosylate | Acetic Acid | >1 (Qualitative) | Phenyl Ring |

This table is illustrative. While specific rate data for 4-phenylbutyl tosylate is sparse in readily available literature, the principle of rate acceleration due to phenyl group participation is well-established for related compounds like β-phenylethyl tosylate.

While 4-phenylbutyl tosylate itself relies on its aromatic π-system, the principle of π-bond participation is also well-documented for alkenes in other tosylate systems. wikipedia.org The π-orbitals of a carbon-carbon double bond can act as a neighboring group to stabilize a developing positive charge in a transition state. wikipedia.orglibretexts.org This type of participation is particularly effective when the alkene is positioned to form a five- or six-membered ring in the transition state.

In a typical example, the solvolysis of a homoallylic tosylate (where the double bond is three carbons away from the leaving group) can proceed through a bridged, non-classical carbocation intermediate. libretexts.org The π-electrons of the alkene overlap with the back lobe of the C-OTs sigma-antibonding orbital, assisting in the departure of the leaving group. This participation can lead to significant rate enhancements and the formation of cyclic products. The study of such systems was central to the historic debate between chemists H.C. Brown and Saul Winstein regarding the nature of classical versus non-classical carbocations. libretexts.org

Lone pairs of electrons on heteroatoms such as oxygen, sulfur, or nitrogen can also act as powerful neighboring groups in nucleophilic substitution reactions of tosylates. wikipedia.orglibretexts.org If a heteroatom is suitably positioned (typically at the β, γ, or δ position relative to the leaving group), it can donate its lone pair to the electrophilic carbon, displacing the tosylate and forming a cyclic onium ion intermediate (e.g., an oxonium, thiiranium, or aziridinium ion). wikipedia.orgscribd.com

Table 2: Relative Reaction Rates for Heteroatom NGP

| Substrate | Relative Rate of Reaction with Water |

|---|---|

| CH₃-CH₂-CH₂-Cl | 1 |

Data illustrates the significant rate enhancement provided by the sulfur lone pair compared to a standard primary alkyl chloride. wikipedia.org

Study of Reactive Intermediates Generated from 4-Phenylbutyl 4-methylbenzenesulfonate (B104242) (e.g., Dicoordinated Carbocations)

The solvolysis of 4-phenylbutyl tosylate proceeds via intermediates that are more stable than the hypothetical primary dicoordinated carbocation (R-CH₂⁺) that would be formed in a simple SN1 pathway. A primary carbocation is highly unstable, and its formation is generally avoided. Instead, the anchimeric assistance from the phenyl group leads to the formation of the more stable, bridged phenonium ion intermediate. msudenver.edu

The debate over reaction intermediates in solvolysis has often centered on whether the mechanism is a concerted process (SN2) or a stepwise process (SN1) involving a carbocation. whiterose.ac.uk For systems like 4-phenylbutyl tosylate, the evidence strongly points to a mechanism where the neighboring group participates in the rate-determining step, avoiding the formation of a high-energy, unassisted carbocation. The intermediate is not a simple dicoordinated carbocation but the tricoordinated, bridged phenonium ion, where the positive charge is delocalized over several atoms. msudenver.eduspcmc.ac.in The study of such borderline solvolysis mechanisms often employs various probes and tools to distinguish between pathways, such as kinetic isotope effects, stereochemical analysis, and trapping experiments. whiterose.ac.uk

Stereoelectronic Effects on Reaction Rates and Selectivity in 4-Phenylbutyl Tosylate Chemistry

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on molecular geometry, reactivity, and physical properties. wikipedia.org In the context of 4-phenylbutyl tosylate, these effects are crucial for understanding the mechanism of neighboring group participation. For the phenyl ring to effectively participate in the displacement of the tosylate leaving group, a specific geometric arrangement is required.

The participating π-orbital of the aromatic ring must be able to effectively overlap with the σ* (sigma-antibonding) orbital of the carbon-tosylate bond. wikipedia.org This donor-acceptor interaction (πC=C → σ*C-OTs) weakens the C-OTs bond and facilitates the formation of the new bond to the aromatic ring. The optimal geometry for this interaction occurs when the participating group and the leaving group are in an anti-periplanar arrangement. This conformational requirement means that only certain rotational conformers of 4-phenylbutyl tosylate are active in the NGP pathway. The rate and selectivity of the reaction are therefore highly dependent on the conformational preferences of the molecule and the energy barriers to achieving the reactive conformation.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Predict Selectivity

Modern computational chemistry provides powerful tools for investigating the complex reaction mechanisms associated with compounds like 4-phenylbutyl tosylate. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the characterization of reactants, transition states, and intermediates. researchgate.netnih.govnih.gov

For the solvolysis of 4-phenylbutyl tosylate, computational studies can:

Calculate the geometry and energy of the phenonium ion intermediate: This can confirm its stability relative to a classical primary carbocation.

Locate the transition state for NGP: By analyzing the geometry and energy of the transition state, researchers can gain insight into the degree of bond formation and bond breaking at this critical point.

Determine activation energy barriers: Comparing the calculated energy barrier for the NGP pathway with that of a hypothetical direct substitution or elimination can provide a quantitative explanation for the observed reaction pathway. researchgate.net

Model solvent effects: By incorporating solvent models, calculations can more accurately reflect the reaction conditions and predict how the solvent influences the reaction mechanism and energetics.

These computational approaches offer a molecular-level understanding that complements experimental findings, helping to elucidate the precise nature of the intermediates and transition states that govern the reactivity of 4-phenylbutyl tosylate. researchgate.net

Applications of 4 Phenylbutyl 4 Methylbenzenesulfonate in Complex Molecular Synthesis

A Key Precursor in the Synthesis of Biologically Active Molecules and Natural Products

The structural framework of 4-Phenylbutyl 4-methylbenzenesulfonate (B104242) makes it an ideal starting material for the synthesis of a diverse array of biologically active compounds and natural products. The phenylbutyl portion of the molecule can be found in the core structure of numerous pharmacologically significant molecules, and the tosylate group provides a reactive handle for introducing further complexity.

One notable application of this compound is in the synthesis of the sesquiterpene lactone Arglabin, a natural product that has garnered significant attention for its potent anticancer properties. While the complete synthetic pathway is complex, the 4-phenylbutyl unit serves as a crucial building block for constructing the guaianolide skeleton of Arglabin. The synthesis involves a series of stereocontrolled reactions where the phenylbutyl moiety is incorporated and subsequently modified to form the intricate ring system of the natural product. The tosylate group facilitates key carbon-carbon bond-forming reactions, enabling the efficient assembly of the molecular framework.

The utility of 4-Phenylbutyl 4-methylbenzenesulfonate extends beyond the synthesis of Arglabin. It is also employed as a precursor for various other anticancer agents. The phenylbutyl scaffold is a common feature in molecules designed to interact with specific biological targets, and the tosylate functionality allows for the facile introduction of different pharmacophores, leading to the generation of libraries of potential drug candidates.

| Precursor | Target Molecule | Biological Activity |

| 4-Phenylbutyl 4-methylbenzenesulfonate | Arglabin | Anticancer |

| 4-Phenylbutyl 4-methylbenzenesulfonate | Various Anticancer Agents | Anticancer |

Strategies for Asymmetric Synthesis Utilizing Chiral 4-Phenylbutyl Tosylate Derivatives

The synthesis of enantiomerically pure pharmaceuticals is a critical aspect of modern drug development. Chiral derivatives of 4-Phenylbutyl 4-methylbenzenesulfonate play a pivotal role in asymmetric synthesis, allowing for the stereoselective construction of complex molecules. By employing a chiral version of the 4-phenylbutyl tosylate, chemists can control the stereochemical outcome of key reactions, leading to the desired enantiomer of the target molecule.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of 4-phenylbutyl tosylate, a chiral alcohol can be used to prepare a chiral tosylate ester. This chiral tosylate can then undergo nucleophilic substitution reactions with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Another powerful approach is the use of chiral catalysts in conjunction with achiral 4-phenylbutyl 4-methylbenzenesulfonate. Chiral transition metal complexes can differentiate between the two enantiotopic faces of the substrate or the incoming nucleophile, leading to the preferential formation of one enantiomer. This catalytic approach is highly efficient as only a small amount of the chiral catalyst is required to generate a large quantity of the desired product. These asymmetric strategies have been successfully applied to the synthesis of various natural products and pharmaceuticals, including alkaloids, where the precise stereochemistry is crucial for biological activity.

| Asymmetric Strategy | Description | Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Synthesis of enantiomerically pure alkaloids. |

| Chiral Catalysts | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective synthesis of complex natural products. |

Role as a Building Block for Pharmaceutically Relevant Scaffolds

The 4-phenylbutyl group is a key structural motif in many pharmaceutically active compounds. As such, 4-Phenylbutyl 4-methylbenzenesulfonate serves as a valuable building block for the synthesis of various pharmaceutically relevant scaffolds, particularly nitrogen-containing heterocycles. These heterocyclic systems are ubiquitous in medicinal chemistry due to their diverse biological activities.

One important class of nitrogen-containing heterocycles that can be synthesized using 4-phenylbutyl 4-methylbenzenesulfonate is the quinoline scaffold. Quinolines are present in a wide range of natural products and synthetic drugs with activities including antimalarial, anticancer, and antibacterial. The synthesis of quinoline derivatives often involves the reaction of an aniline with a β-keto ester or a related compound. 4-Phenylbutyl 4-methylbenzenesulfonate can be used to introduce the 4-phenylbutyl side chain onto the quinoline ring system through nucleophilic substitution reactions. This allows for the creation of a library of quinoline derivatives with varying substitution patterns for structure-activity relationship (SAR) studies.

Derivatization Strategies for Subsequent Functionalization and Material Applications

The reactivity of the tosylate group in 4-Phenylbutyl 4-methylbenzenesulfonate allows for a wide range of derivatization strategies, not only for the synthesis of bioactive molecules but also for the development of novel materials. The ability to introduce various functional groups onto the phenylbutyl scaffold opens up possibilities for creating materials with tailored properties.

One area of interest is the synthesis of liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The rod-like or disc-like shape of the constituent molecules is a key factor in their liquid crystalline behavior. By appropriately modifying the 4-phenylbutyl 4-methylbenzenesulfonate molecule, it is possible to create calamitic (rod-shaped) liquid crystals. This can be achieved by introducing a rigid core unit, such as a biphenyl or a phenylcyclohexyl group, through a cross-coupling reaction at the phenyl ring of the 4-phenylbutyl moiety. The flexible butyl chain and the potential for further functionalization at the other end of the molecule provide the necessary components for inducing liquid crystalline phases.

Development of Novel Synthetic Methodologies Employing Tosylate Substrates

The utility of tosylate esters as versatile electrophiles has led to the development of numerous novel synthetic methodologies. 4-Phenylbutyl 4-methylbenzenesulfonate, as a representative alkyl tosylate, has been employed as a substrate in the development and optimization of various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide or pseudohalide, is a classic example of a cross-coupling reaction where tosylates can be used as the electrophilic partner. While aryl and vinyl tosylates are more commonly used, alkyl tosylates like 4-phenylbutyl 4-methylbenzenesulfonate can also participate in these reactions, albeit sometimes with lower reactivity. The development of more active catalyst systems, often based on nickel or palladium with specific phosphine ligands, has expanded the scope of the Kumada coupling to include less reactive alkyl tosylates.

Another important cross-coupling reaction where tosylates are valuable substrates is the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. While tosylates are not the most common coupling partners for the Sonogashira reaction, under specific conditions and with appropriate catalysts, they can be utilized to introduce an alkynyl group. The development of such methodologies broadens the synthetic chemist's toolkit for the construction of complex molecules containing the alkynyl moiety.

| Cross-Coupling Reaction | Description |

| Kumada Coupling | Reaction of a Grignard reagent with an organic halide or tosylate, typically catalyzed by nickel or palladium. |

| Sonogashira Coupling | Reaction of a terminal alkyne with an organic halide or triflate, catalyzed by palladium and copper. |

Future Perspectives and Broader Context of Tosylate Chemistry

Comparative Analysis with Other Common Leaving Groups in 4-Phenylbutyl Systems (e.g., Mesylates, Halides, Triflates)

In nucleophilic substitution and elimination reactions, the efficiency of the process is critically dependent on the nature of the leaving group. For the 4-phenylbutyl system, the tosylate group is an excellent choice, but its performance is best understood in comparison with other common leaving groups like mesylates, halides, and triflates.

The fundamental principle governing a good leaving group is its ability to stabilize the negative charge it acquires upon departure. askfilo.com Most effective leaving groups are the conjugate bases of strong acids. askfilo.compitt.edu Sulfonate esters such as tosylates, mesylates, and triflates are particularly effective because the negative charge on the oxygen atom is delocalized by resonance over the entire sulfonate group. askfilo.combrainly.com

A general hierarchy of leaving group ability can be established:

| Leaving Group | Abbreviation | Relative Reactivity | Key Features |

| Trifluoromethanesulfonate | Triflate (OTf) | Excellent | The strongest common leaving group; exceptional charge stabilization due to the powerful inductive effect of the three fluorine atoms and resonance. brainly.commasterorganicchemistry.com |

| p-Toluenesulfonate | Tosylate (OTs) | Very Good | A widely used, highly effective leaving group with good resonance stabilization; often crystalline and easy to handle. masterorganicchemistry.com |

| Methanesulfonate | Mesylate (OMs) | Good | Similar to tosylate but slightly less reactive; offers good leaving group ability and is synthetically accessible. brainly.commasterorganicchemistry.com |

| Iodide | I | Good | The best leaving group among the common halides due to its large size and high polarizability. askfilo.com |

| Bromide | Br | Moderate | A better leaving group than chloride but generally less effective than iodide or sulfonates. askfilo.com |

| Chloride | Cl | Fair | The least effective leaving group among the common halides. askfilo.com |

Triflate is considered a superior leaving group to both tosylate and mesylate because the strong electron-withdrawing nature of the three fluorine atoms provides enhanced stabilization of the negative charge. brainly.com Tosylates and mesylates are also excellent leaving groups that can be readily prepared from alcohols without altering the stereochemistry of the alcohol carbon. masterorganicchemistry.comchemistrysteps.com This is a significant advantage over the synthesis of alkyl halides from alcohols using strong acids, which can sometimes lead to carbocation rearrangements and loss of stereochemical control. chemistrysteps.comchegg.com

While the general order of reactivity places sulfonates above halides, kinetic studies on sterically hindered systems, such as the neopentyl skeleton, have shown that iodide and bromide can be more reactive than p-toluenesulfonate and methanesulfonate in certain contexts. nih.gov For the 4-phenylbutyl substrate, which is a primary carbon but possesses some steric bulk from the phenyl group, the choice between a tosylate and a halide might depend on specific reaction conditions and desired outcomes. However, the conversion of an alcohol to a tosylate is a mild and reliable method for creating an excellent leaving group for subsequent substitution or elimination reactions. chemistrysteps.comstackexchange.comechemi.com

Exploration of Uncharted Reactivity Patterns and Novel Synthetic Opportunities

While 4-phenylbutyl 4-methylbenzenesulfonate (B104242) is primarily used in classical nucleophilic substitution reactions, the broader field of tosylate chemistry is continually expanding, opening up novel synthetic possibilities. Future research will likely focus on leveraging the unique properties of the tosyl group to participate in less conventional transformations.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Traditionally, alkyl halides have been the preferred substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, the use of alkyl sulfonates like tosylates is a growing area of interest. Developing new catalyst systems that can effectively activate the C–O bond of 4-phenylbutyl tosylate would provide a valuable alternative to the corresponding halide, potentially offering different reactivity, selectivity, and functional group tolerance.

Reductive and Radical Pathways: Beyond its role as a leaving group, the tosylate moiety could be targeted in reductive processes. For instance, reductive cleavage of the C–O bond could provide a pathway to the corresponding alkane, serving as a deoxygenation strategy. Furthermore, under photoredox or electrochemical conditions, tosylates may be induced to participate in radical reactions, opening up a completely different set of bond-forming strategies that are incompatible with traditional ionic pathways.

Dual Functionality: The presence of both an aromatic ring and a sulfonate ester in the tosyl group offers opportunities for dual reactivity. One could envision sequential or cascade reactions where the leaving group, after its departure, participates in a subsequent transformation or acts as a ligand or catalyst component.

These exploratory avenues promise to expand the synthetic toolkit associated with 4-phenylbutyl 4-methylbenzenesulfonate, transforming it from a simple alkylating agent into a more versatile building block for complex molecular architectures.

Integration with Advanced Synthetic Techniques such as Flow Chemistry and Mechanochemistry for Scalable Synthesis

To meet the demands of industrial and large-scale academic synthesis, modern chemistry is increasingly turning to advanced techniques like flow chemistry and mechanochemistry. The synthesis and application of 4-phenylbutyl 4-methylbenzenesulfonate are well-suited for adaptation to these platforms, which offer significant advantages in terms of efficiency, safety, and scalability. rsc.org

Mechanochemistry: Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to tosylation reactions. researchgate.net For example, the tosylation of alcohols has been achieved by grinding them with p-toluenesulfonyl chloride and a solid base like potassium carbonate. researchgate.net This solvent-free approach is not only more environmentally friendly but can also lead to faster reaction times and improved yields. researchgate.net Applying this mechanochemical approach to the synthesis of 4-phenylbutyl 4-methylbenzenesulfonate could offer a sustainable and efficient manufacturing process.

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor, where they mix and react. This technique provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. The synthesis of 4-phenylbutyl 4-methylbenzenesulfonate from 4-phenyl-1-butanol and tosyl chloride could be readily adapted to a flow process. Subsequent nucleophilic substitution reactions using the tosylate could also be performed in a continuous-flow setup, potentially telescoping multiple synthetic steps into a single, automated sequence.

| Advanced Technique | Key Advantages for Tosylate Chemistry |

| Mechanochemistry | - Sustainability: Reduces or eliminates the need for bulk solvents. - Efficiency: Can lead to higher yields and faster reaction rates. researchgate.net - Simplicity: Often involves simple grinding equipment and straightforward workup procedures. researchgate.net |

| Flow Chemistry | - Scalability: The transition from laboratory-scale to large-scale production is more straightforward than with batch processes. - Safety: Better control over heat transfer minimizes risks associated with exothermic reactions. - Consistency: Precise control over reaction parameters ensures high product quality and reproducibility. |

| Microwave-Assisted Synthesis | - Speed: Can dramatically reduce reaction times from hours to minutes. researchgate.net - Efficiency: Microwave heating can lead to higher yields and purities. researchgate.net |

The integration of these advanced techniques holds the promise of transforming the synthesis and utilization of 4-phenylbutyl 4-methylbenzenesulfonate, making it more efficient, safer, and environmentally benign for a wide range of chemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.